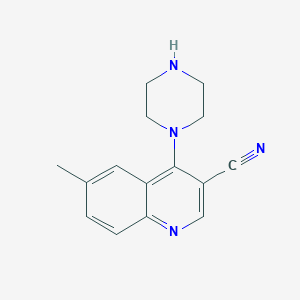
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-甲基-4-(哌嗪-1-基)喹啉-3-腈是一种属于喹啉家族的杂环化合物。其特点是在4位被哌嗪环取代的喹啉核心,在6位有一个甲基,在3位有一个氰基。
准备方法
合成路线和反应条件
6-甲基-4-(哌嗪-1-基)喹啉-3-腈的合成通常涉及以下步骤:
喹啉核的形成: 喹啉核可以通过各种方法合成,例如Skraup合成,它涉及在氧化剂存在下,苯胺衍生物与甘油和硫酸的缩合反应。
哌嗪环的引入: 哌嗪环通过亲核取代反应引入。例如,4-氯喹啉可以在碳酸钾等碱的存在下与哌嗪反应,形成4-(哌嗪-1-基)喹啉。
甲基化和氰化: 甲基可以通过使用碘甲烷或类似试剂的烷基化反应引入。氰基通常通过使用氰化钠等氰化物源的亲核取代反应引入。
工业生产方法
6-甲基-4-(哌嗪-1-基)喹啉-3-腈的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌嗪环上,导致形成N-氧化物。
还原: 还原反应可以针对氰基,将其转化为胺基。
取代: 喹啉核可以发生亲电取代反应,允许进一步官能化。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等试剂。
还原: 可以使用氢化铝锂 (LiAlH4) 或催化加氢等还原剂。
取代: 可以在酸性或碱性条件下使用卤素或磺酰氯等亲电试剂。
主要产物
氧化: 形成N-氧化物。
还原: 形成胺。
取代: 形成卤代或磺酰化衍生物。
科学研究应用
6-甲基-4-(哌嗪-1-基)喹啉-3-腈在科学研究中具有广泛的应用:
化学: 它作为合成更复杂杂环化合物的构建单元。
生物学: 由于其结构与生物活性分子相似,它被用于酶抑制和受体结合的研究。
医学: 该化合物正在研究其作为抗菌剂、抗病毒剂和抗癌剂的潜力。
工业: 它被用于开发具有特定电子或光学性质的新材料。
作用机制
6-甲基-4-(哌嗪-1-基)喹啉-3-腈的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。哌嗪环可以模拟天然配体的结构,使该化合物能够结合到活性位点并抑制酶活性或调节受体功能。氰基可以参与氢键,增强化合物的结合亲和力。
相似化合物的比较
类似化合物
4-(哌嗪-1-基)喹啉: 缺少甲基和氰基,导致不同的化学性质和生物活性。
6-甲基喹啉: 缺少哌嗪和氰基,导致生物活性降低。
喹啉-3-腈: 缺少哌嗪和甲基,影响其化学反应性和生物学相互作用。
独特性
6-甲基-4-(哌嗪-1-基)喹啉-3-腈由于其取代基的组合而具有独特性,这些取代基赋予了特定的化学和生物学性质。哌嗪环的存在增强了其溶解性和生物利用度,而氰基增加了其对分子靶标的结合亲和力。
生物活性
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structural features:
- Methyl group at the sixth position
- Piperazine moiety at the fourth position
- Carbonitrile functional group at the third position
The synthesis of this compound typically involves multi-step reactions including the formation of the quinoline scaffold followed by the introduction of piperazine and carbonitrile groups. Various synthetic routes have been documented, highlighting its versatility in chemical modifications .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies indicate that it can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was evaluated using IC50 values, which represent the concentration required to inhibit cell growth by 50%. In one study, derivatives of similar compounds showed IC50 values ranging from 18 µM to 57.3 µM against breast cancer cells, suggesting a comparable potency to established drugs like Olaparib .
Antimicrobial Activity
This compound also shows promising antimicrobial properties. Preliminary studies have indicated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Comparative Analysis with Related Compounds
To better understand its biological profile, a comparison with structurally related compounds is useful. The following table summarizes some relevant compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)quinoline-3-carbonitrile | Piperazine at position 4, carbonitrile at position 3 | Antimicrobial |
| Bosutinib | Alkoxy group at C7, quinoline scaffold | Dual SRC and ABL tyrosine kinase inhibitor |
| 6-Methoxyquinoline derivatives | Methoxy substitution at C6 | Anticancer |
| 2-(Piperazin-1-yl)quinolinyl compounds | Piperazine linkage with varied substitutions | Antiviral and anticancer |
This table highlights the structural similarities and differences that may influence their respective biological activities .
The mechanism underlying the biological activity of this compound involves several pathways:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.
- Antimicrobial Action : Its interaction with bacterial enzymes may lead to cell death through disruption of essential metabolic functions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that derivatives based on this compound effectively inhibited PARP1 activity in breast cancer cells, enhancing apoptosis markers such as cleaved CASPASE 3/7 .
- Antibacterial Screening : A series of tests against common pathogens showed that modifications to the piperazine ring could enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation .
属性
分子式 |
C15H16N4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
6-methyl-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C15H16N4/c1-11-2-3-14-13(8-11)15(12(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |
InChI 键 |
GPTNGECMGARCIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















